molecular formula C9H13BO4 B6330907 2-(1-Hydroxyethyl)-5-methoxyphenylboronic acid;  96% CAS No. 2096332-52-2

2-(1-Hydroxyethyl)-5-methoxyphenylboronic acid; 96%

Cat. No. B6330907
CAS RN: 2096332-52-2
M. Wt: 196.01 g/mol
InChI Key: QURCMQMWZAMRLY-UHFFFAOYSA-N
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Description

2-(1-Hydroxyethyl)-5-methoxyphenylboronic acid, also known as 5-Methoxy-2-(1-hydroxyethyl)phenylboronic acid, is an organic compound with the molecular formula C7H11BO3. This compound is a white solid with a melting point of 170-172 °C and a boiling point of 345 °C. It is soluble in water, ethanol, and methanol and has a wide range of applications in biochemistry and organic chemistry. It is used as a precursor for the synthesis of several compounds, including pharmaceuticals, and in the preparation of biologically active compounds.

Scientific Research Applications

Supramolecular Assembly Design

Phenylboronic acids, including derivatives like 2-(1-Hydroxyethyl)-5-methoxyphenylboronic acid, play a crucial role in the design and synthesis of supramolecular assemblies. These assemblies are formed through hydrogen bonding interactions, as demonstrated in the work of Pedireddi and Seethalekshmi (2004), which highlights the formation of supramolecular assemblies using phenylboronic and 4-methoxyphenylboronic acids (Pedireddi & Seethalekshmi, 2004).

Fluorescence Quenching Mechanism

Geethanjali, Nagaraja, and Melavanki (2015) explored the fluorescence quenching of boronic acid derivatives, including 5-chloro-2-methoxyphenylboronic acid and 4-fluoro-2-methoxyphenyl boronic acid, providing insight into their potential applications in fluorescence studies and biological assays (Geethanjali, Nagaraja, & Melavanki, 2015).

Molecular Structure and Crystal Engineering

Cyrański et al. (2012) focused on the structural aspects of ortho-alkoxyphenylboronic acids, including 2-methoxyphenylboronic acid, to develop novel boronic acids with monomeric structures. This research is pivotal in crystal engineering and the design of new molecular materials (Cyrański et al., 2012).

Bioorthogonal Coupling Reactions

Dilek, Lei, Mukherjee, and Bane (2015) investigated the rapid formation of a boron-nitrogen heterocycle in neutral aqueous solutions using 2-formylphenylboronic acid, highlighting its application in bioorthogonal coupling reactions, especially for protein conjugation (Dilek et al., 2015).

Enantioselective Recognition in Chiral Amines

Research by Ghosn and Wolf (2011) on 1,8-Bis[5′(2′-hydroxy-4′-methylbiphenyl)]naphthalene, synthesized from 4-methoxy-2-methylphenylboronic acid, demonstrates its potential in enantioselective recognition of chiral amines, an important aspect in stereoselective synthesis and chiral analysis (Ghosn & Wolf, 2011).

Antioxidant Activity in Biological Applications

Xu et al. (2017) isolated new phenyl ether derivatives from Aspergillus carneus, including compounds structurally related to methoxyphenylboronic acids, showing strong antioxidant activities. This research points to the potential biological applications of these compounds, particularly in oxidative stress-related conditions (Xu et al., 2017).

Mechanism of Action

Target of Action

It’s structurally related to hydroxyethylpromazine sulfoxide, a metabolite of the antipsychotic drug acepromazine . Acepromazine primarily targets post-synaptic D2 receptors and, to a lesser degree, other D2-like receptors . It also has appreciable antagonistic effects on various other receptors, including the α1-adrenergic receptors, H1 receptors, and muscarinic acetylcholine receptors .

Mode of Action

For instance, acepromazine, from which hydroxyethylpromazine sulfoxide is derived, exerts its effects through potent antagonism of post-synaptic D2 receptors .

Biochemical Pathways

Related compounds such as hydroxyethylpromazine sulfoxide are known to interact with various biochemical pathways, including those involving d2-like receptors .

Pharmacokinetics

A structurally related compound, hydroxyethylpromazine sulfoxide, is known to be metabolized by the liver and excreted in the urine . This suggests that 2-(1-Hydroxyethyl)-5-methoxyphenylboronic acid may have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

Related compounds such as hydroxyethylpromazine sulfoxide are known to have significant behavioral effects due to their interaction with various receptors .

Action Environment

It’s known that the hydroxyl radical, a highly reactive and short-lived molecule, forms an important part of radical chemistry . This suggests that environmental factors such as pH, temperature, and the presence of other reactive species could potentially influence the action of 2-(1-Hydroxyethyl)-5-methoxyphenylboronic acid.

properties

IUPAC Name

[2-(1-hydroxyethyl)-5-methoxyphenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BO4/c1-6(11)8-4-3-7(14-2)5-9(8)10(12)13/h3-6,11-13H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QURCMQMWZAMRLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)OC)C(C)O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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